molecular formula C9H9Br B146386 Cinnamyl bromide CAS No. 4392-24-9

Cinnamyl bromide

Cat. No.: B146386
CAS No.: 4392-24-9
M. Wt: 197.07 g/mol
InChI Key: RUROFEVDCUGKHD-QPJJXVBHSA-N
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Description

Cinnamyl bromide, also known as 3-bromo-1-phenylpropene, is an organic compound with the molecular formula C9H9Br. It is a light yellow to beige crystalline solid with a low melting point. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl bromide can be synthesized through several methods:

Industrial Production Methods: In an industrial setting, this compound is typically produced by the bromination of cinnamyl alcohol using triphenylphosphine and bromine in acetonitrile. The reaction mixture is then distilled to obtain the product .

Chemical Reactions Analysis

Cinnamyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in such processes under appropriate conditions.

    Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Addition Reactions: Reagents such as hydrogen bromide and halogens can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as cinnamyl alcohol, cinnamyl cyanide, and cinnamyl amines can be formed.

    Addition Products: Addition of halogens can lead to dihalo derivatives.

Scientific Research Applications

Cinnamyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamyl bromide involves its ability to act as an alkylating agent. It can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Cinnamyl bromide can be compared with other similar compounds such as cinnamyl chloride and cinnamyl iodide:

    Cinnamyl Chloride: Similar to this compound but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.

    Cinnamyl Iodide: Contains an iodine atom, making it more reactive than this compound due to the higher electronegativity of iodine.

Uniqueness: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than cinnamyl chloride but lower than cinnamyl iodide, providing a good compromise for various chemical reactions .

Properties

IUPAC Name

[(E)-3-bromoprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROFEVDCUGKHD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-24-9
Record name Cinnamyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4392-24-9
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Record name Cinnamyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cinnamyl bromide?

A1: this compound has the molecular formula C9H9Br and a molecular weight of 197.06 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy (1H NMR and 13C NMR) and IR spectroscopy. These techniques would provide information on the structure and bonding within the molecule.

Q3: Can this compound be used in reactions other than those forming lactones?

A4: Yes, this compound is a versatile reagent in organic synthesis. For instance, it participates in reactions with N-sulfonylimines to generate β-phenylvinylaziridines in the presence of a dimethyl sulfide catalyst and potassium carbonate. [] It can also be used in the synthesis of thieno-fused heterocycles via intramolecular heteroannulation reactions. [] Additionally, it serves as a precursor in the synthesis of quinazolin-4(3H)-ones via a copper(I) bromide catalyzed domino reaction. []

Q4: How does the structure of this compound influence its reactivity in indium-mediated reactions?

A5: this compound, due to its (E)-configuration, exhibits a strong geometric bias when reacting with α-(tert-butyldimethylsiloxy) and α-(benzyloxy) aldehydes in indium-mediated reactions. This results in the preferential formation of the 3,4-anti;4,5-anti diastereomer. []

Q5: Can this compound be used in multicomponent reactions?

A6: Yes, this compound participates in a novel three-component coupling reaction involving arynes and carbon dioxide. This reaction, catalyzed by cesium fluoride, leads to the formation of ortho-brominated aryl esters, showcasing its utility in multicomponent reactions. Interestingly, this compound acts as a nucleophile in this reaction, contrasting its typical electrophilic behavior. []

Q6: What is the role of this compound in bromine radical catalysis?

A7: this compound acts as a precatalyst in a bromine radical catalysis system. Upon photosensitization with 4CzIPN, it undergoes triplet-state β-fragmentation, generating bromine radicals in a controlled manner. This process enables efficient [3 + 2] cycloaddition reactions between vinyl- and ethynylcyclopropanes with various alkenes. []

Q7: How do structural modifications of this compound affect its nematicidal activity?

A8: Research indicates that the nematicidal activity of this compound and its derivatives against Bursaphelenchus xylophilus is influenced by the type of functional groups, saturation level, and carbon skeleton. For example, trans-cinnamaldehyde exhibits higher nematicidal activity than this compound. The presence of methoxy substituents on the aromatic ring also influences activity, with 4-methoxycinnamonitrile showing potent nematicidal properties. [, ]

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